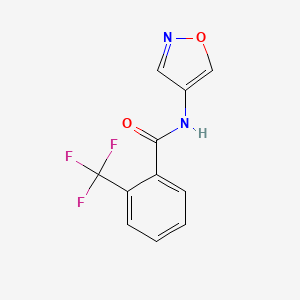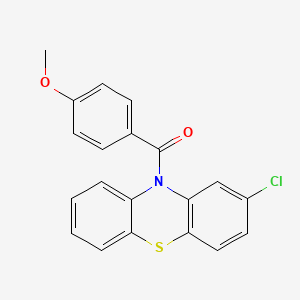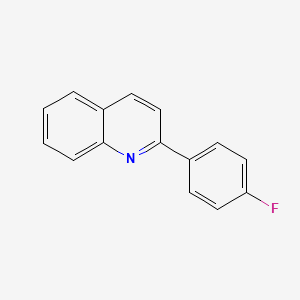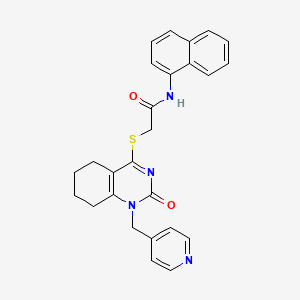![molecular formula C16H22N2O B2528291 3-{[4-(Dimethylamino)phenyl]amino}-5,5-dimethylcyclohex-2-en-1-one CAS No. 1022391-08-7](/img/structure/B2528291.png)
3-{[4-(Dimethylamino)phenyl]amino}-5,5-dimethylcyclohex-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-{[4-(Dimethylamino)phenyl]amino}-5,5-dimethylcyclohex-2-en-1-one” is a research chemical . It has a molecular formula of C16H22N2O and a molecular weight of 258.365.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new chalcone derivative containing a donor-acceptor group was synthesized and characterized based on spectral (IR, 1 HNMR & 13 C NMR) and X-ray crystallographic data . Another study reported the synthesis of a product via the condensation of equimolar amounts of substituted benzylidenebarbituric acids and the enaminone .Molecular Structure Analysis
The molecular structure of “3-{[4-(Dimethylamino)phenyl]amino}-5,5-dimethylcyclohex-2-en-1-one” can be represented by the SMILES string: CC1(CC(=CC(=O)C1)NC2=CC=C(C=C2)N©C)C .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For example, the spectral and photophysical properties of a new chalcone derivative were investigated comprehensively . The effects of medium acidity on the electronic absorption and emission spectra were studied .Aplicaciones Científicas De Investigación
Fluorescent Probes and Sensors
DPNP is a chalcone derivative with a donor-acceptor group. Its photophysical properties, such as singlet absorption, fluorescence spectra, and quantum yield, have been extensively studied . Researchers have explored its potential as a fluorescent probe or sensor due to its sensitivity to solvent polarity and charge transfer effects. By modifying DPNP’s structure, it can be tailored for specific applications, such as detecting environmental changes or monitoring biological processes.
Organic Light-Emitting Diodes (OLEDs)
Chalcones, including DPNP, have promising applications in OLEDs. Their electron donor-acceptor interactions and charge transfer properties contribute to efficient electroluminescence. Researchers investigate DPNP-based OLEDs for displays, lighting, and optoelectronic devices .
Antifungal Agents
DPNP derivatives have shown antifungal activity against various fungal strains. These compounds exhibit MIC (minimum inhibitory concentration) values in the range of 6.25–100 μg/ml. Further optimization and structural modifications could lead to potent antifungal agents .
Dyeing Polyester Materials
DPNP derivatives can be used as disperse dyes for polyester materials. Researchers have explored their dyeing properties at different temperatures. For instance, DPNP-based dyes (e.g., 5a and 5b) can impart color to textiles, providing an alternative to conventional dyeing methods .
Molecular Docking Studies
Indole derivatives, including DPNP, have been investigated for their biological potential. Researchers have performed molecular docking studies to evaluate their interactions with specific targets. For example, DPNP may exhibit anti-HIV-1 activity through binding to relevant proteins .
Material Science and Nanoparticle Interactions
DPNP’s interaction with colloidal silver nanoparticles (AgNPs) has been studied using fluorescence quenching measurements. Understanding these interactions can inform material science applications, such as designing sensors, catalysts, or drug delivery systems .
Mecanismo De Acción
Direcciones Futuras
The future directions for research on “3-{[4-(Dimethylamino)phenyl]amino}-5,5-dimethylcyclohex-2-en-1-one” could include further exploration of its photophysical properties, potential applications in diverse fields due to intramolecular charge transfer (ICT), and its interaction with other substances .
Propiedades
IUPAC Name |
3-[4-(dimethylamino)anilino]-5,5-dimethylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c1-16(2)10-13(9-15(19)11-16)17-12-5-7-14(8-6-12)18(3)4/h5-9,17H,10-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFWMAECAGJABFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NC2=CC=C(C=C2)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-7-fluoro-8-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B2528208.png)
![N-(6-Oxo-5-oxa-7-azaspiro[3.4]octan-2-yl)prop-2-enamide](/img/structure/B2528209.png)

![2-[(4-chlorophenyl)methylsulfanyl]-3-methyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2528212.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2528216.png)

![2-{[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2528219.png)
![N-methyl-2-[[[4-[methyl(phenyl)sulfamoyl]phenyl]-oxomethyl]amino]-6-propyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2528223.png)



![6-methyl-5-(4-methyl-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)imidazo[2,1-b]thiazole](/img/structure/B2528228.png)
![3-((4-(3-chlorophenyl)-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2528231.png)